molecular formula C19H16ClN3O4 B2427710 N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide CAS No. 1206995-32-5

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide

Cat. No. B2427710
CAS RN: 1206995-32-5
M. Wt: 385.8
InChI Key: SPXBSMVQQORCOH-UHFFFAOYSA-N
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Description

“N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide” is a chemical compound with the molecular formula C19H16ClN3O4 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 19 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 385.8.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and characterization of furan-2-carboxamide derivatives, including those related to N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide, have been explored for their potential antiviral properties. For instance, derivatives such as N-(2-thiophenoyl)urea and its chloro and methyl derivatives demonstrate antiviral activity, highlighting the importance of furan-2-carboxamide structures in medicinal chemistry (O'sullivan & Wallis, 1975). Further, the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogs has shown anti-bacterial activities against drug-resistant strains, validating the bioactive potential of these compounds (Siddiqa et al., 2022).

Biological Activities

The biological activities of furan-2-carboxamide derivatives have been extensively studied, particularly their anti-bacterial and antiviral effects. For example, functionalized N-(4-bromophenyl)furan-2-carboxamides have demonstrated significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, suggesting their potential as therapeutic agents in combating bacterial infections (Siddiqa et al., 2022). Additionally, the synthesis of furan-3-carboxamides and their evaluation for antimicrobial activity reveal some compounds in this class exhibit significant in vitro antimicrobial activity, providing a basis for further exploration of their therapeutic potential (Zanatta et al., 2007).

Mechanism of Action

While the exact mechanism of action of “N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide” is not clear, a similar compound, “(E)-N- (2- (3, 5-Dimethoxystyryl) phenyl) furan-2-carboxamide” (BK3C231), has been shown to exert cytoprotective effects by activating the Nrf2 signaling pathway, leading to ARE-mediated upregulation of cytoprotective proteins .

Safety and Hazards

The safety and hazards associated with “N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide” are not well-documented. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing the compound .

Future Directions

The future directions for research on “N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide” could include further investigation into its mechanism of action, potential applications, and synthesis methods. Given the cytoprotective effects observed with similar compounds , it would be interesting to explore whether “this compound” has similar properties and potential applications in the field of medicine or biochemistry.

properties

IUPAC Name

N-[2-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-26-16-9-8-12(20)11-15(16)23-19(25)22-14-6-3-2-5-13(14)21-18(24)17-7-4-10-27-17/h2-11H,1H3,(H,21,24)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXBSMVQQORCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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